molecular formula C27H24FN3O3S B11483716 1-(4-Fluorophenyl)-3-methyl-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine

1-(4-Fluorophenyl)-3-methyl-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine

Cat. No.: B11483716
M. Wt: 489.6 g/mol
InChI Key: NJBLJALBQRFWLT-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-methyl-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a trimethoxyphenyl group, and a dihydropyrazolo[3,4-d][1,3]thiazine core, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-methyl-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of key intermediates, such as 4-fluorobenzaldehyde and 3,4,5-trimethoxybenzaldehyde. These intermediates undergo condensation reactions with appropriate reagents to form the desired pyrazolo[3,4-d][1,3]thiazine ring system. Reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-methyl-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and trimethoxyphenyl groups, using reagents like halogens or nucleophiles.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of new heterocyclic compounds

Scientific Research Applications

1-(4-Fluorophenyl)-3-methyl-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-methyl-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptor sites, thereby exerting its pharmacological actions .

Comparison with Similar Compounds

Similar compounds to 1-(4-Fluorophenyl)-3-methyl-6-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazine include:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C27H24FN3O3S

Molecular Weight

489.6 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-methyl-6-phenyl-4-(3,4,5-trimethoxyphenyl)-4H-pyrazolo[3,4-d][1,3]thiazine

InChI

InChI=1S/C27H24FN3O3S/c1-16-23-25(18-14-21(32-2)24(34-4)22(15-18)33-3)35-27(17-8-6-5-7-9-17)29-26(23)31(30-16)20-12-10-19(28)11-13-20/h5-15,25H,1-4H3

InChI Key

NJBLJALBQRFWLT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(SC(=N2)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)C5=CC=C(C=C5)F

Origin of Product

United States

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